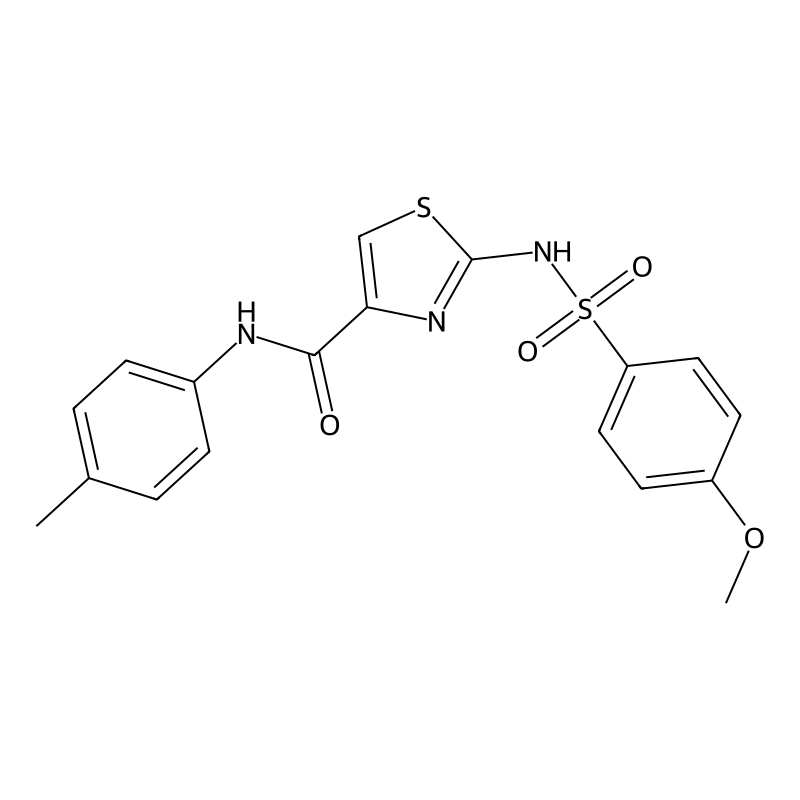

2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide is a thiazole derivative featuring a sulfonamide group and an aromatic moiety. Its chemical structure includes a thiazole ring, a carboxamide functional group, and a sulfonamide linkage to a methoxyphenyl group. This compound is notable for its potential biological activities, particularly in pharmaceutical applications.

Search limitations: Scientific literature databases heavily rely on keyword searching. The complexity of the molecule's name might make it difficult to find relevant research using standard search techniques.

Emerging research: It's possible this compound is relatively new and hasn't been extensively studied yet.

Medicinal Chemistry: The presence of the thiazole ring and carboxamide group suggests this molecule might be investigated for its medicinal properties. Thiazole rings are found in several bioactive molecules, and carboxamides are a common functional group in pharmaceuticals .

Materials Science: The molecule's structure also hints at potential applications in materials science. The combination of aromatic groups (benzene rings) and the sulfonamide group could impart interesting properties for material design .

The chemical reactivity of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide can be attributed to the presence of multiple functional groups:

- Sulfonamide Group: Known for its reactivity in nucleophilic substitution reactions, sulfonamides can form stable complexes with various nucleophiles.

- Carboxamide Group: This group can participate in acylation and amidation reactions, making it versatile for further chemical modifications.

- Thiazole Ring: The thiazole moiety can undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atom.

These properties allow the compound to be modified for various applications, including drug development.

Research indicates that compounds similar to 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide exhibit significant biological activities:

- Anticancer Properties: Studies have shown that certain sulfonamide derivatives possess anticancer properties, potentially inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, acting by inhibiting bacterial folate synthesis. This compound may share similar mechanisms of action.

- HCV Inhibition: Some thiazole derivatives have been reported to inhibit hepatitis C virus helicase activity, suggesting potential antiviral applications .

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide typically involves several steps:

- Formation of Thiazole Ring: A suitable thioketone can react with an amine to form the thiazole nucleus.

- Sulfonamidation: The thiazole derivative is then treated with p-toluenesulfonamide or a similar sulfonamide reagent to introduce the sulfonamide group.

- Carboxamidation: Finally, the introduction of the carboxamide functionality can be achieved through acylation using an appropriate acyl chloride or anhydride.

These methods allow for the efficient construction of the target compound while maintaining high yields and purity.

The potential applications of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide include:

- Pharmaceutical Development: Given its biological activities, this compound could serve as a lead in developing new drugs targeting cancer or infectious diseases.

- Research Tool: It may also be used in biochemical research to study enzyme inhibition or cellular pathways related to its activity.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide. Preliminary studies can involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).

- Cellular Uptake Studies: Investigating how efficiently the compound enters cells and its subsequent effects on cellular processes.

- Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide. Here are some notable examples:

Uniqueness

What sets 2-(4-methoxyphenylsulfonamido)-N-(p-tolyl)thiazole-4-carboxamide apart from these compounds is its specific combination of a methoxy group and sulfonamide linkage, potentially enhancing its solubility and bioavailability compared to other thiazole derivatives. This unique structure may also influence its interaction with biological targets, making it an interesting candidate for further investigation in drug development.